![molecular formula C18H20ClNO4 B14366661 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide CAS No. 90257-38-8](/img/structure/B14366661.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with chloro, ethoxy, and methoxymethyl groups, and an acetamide moiety attached to a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the following key steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-(methoxymethyl)aniline, is prepared by the nitration of 3-chloro-4-ethoxy-5-(methoxymethyl)benzene followed by reduction of the nitro group to an amine.
Acylation reaction: The substituted aniline is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Formation of substituted phenyl derivatives.
Oxidation reactions: Formation of aldehydes or carboxylic acids.
Reduction reactions: Formation of amines.
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-Chloro-4-ethoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-methoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-ethoxy-5-methylphenyl]-2-phenoxyacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is unique due to the presence of the methoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
90257-38-8 |
|---|---|
Molekularformel |
C18H20ClNO4 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20ClNO4/c1-3-23-18-13(11-22-2)9-14(10-16(18)19)20-17(21)12-24-15-7-5-4-6-8-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HXHYFGWSHCLPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)COC2=CC=CC=C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
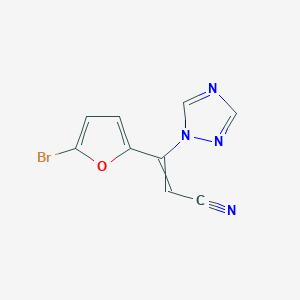
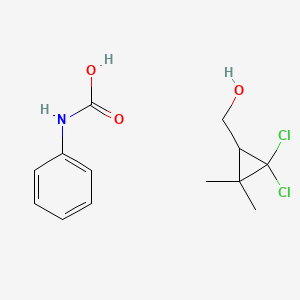
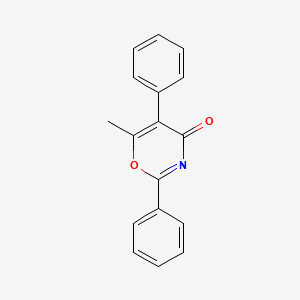

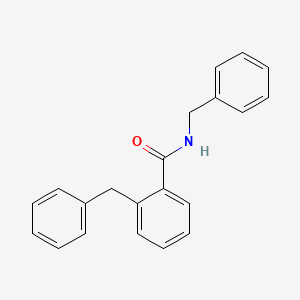
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
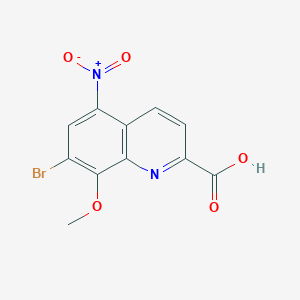

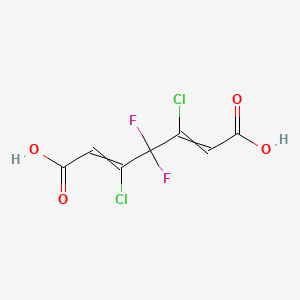
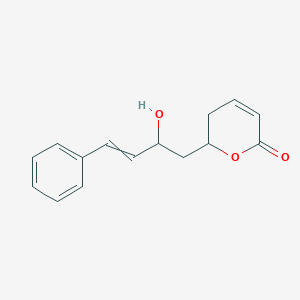
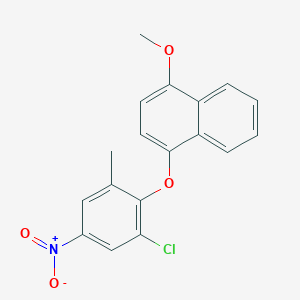
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
